5,7-difluoro-1H-quinazolin-4-one
Description
5,7-Difluoro-1H-quinazolin-4-one is a fluorinated heterocyclic compound belonging to the quinazolinone family. Its molecular formula is $ C8H3F2N2O $, with fluorine atoms substituted at positions 5 and 7 of the quinazolinone core. The quinazolinone scaffold is characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety.
Properties
IUPAC Name |
5,7-difluoro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRRDUOMDYXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=NC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1NC=NC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization of 2-Amino-4,6-difluorobenzoic Acid
The microwave-assisted method is a cornerstone for synthesizing 5,7-difluoro-1H-quinazolin-4-one. This approach leverages 2-amino-4,6-difluorobenzoic acid as the starting material, which undergoes cyclization with formamide under microwave irradiation (500 W, 10–25 minutes) . The reaction proceeds via intramolecular dehydration, forming the quinazolinone core. Key advantages include reduced reaction time (≤25 minutes) and improved yields (67–70%) compared to conventional thermal methods .
Procedure :
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Reactant Preparation : 2-Amino-4,6-difluorobenzoic acid (34 mmol) is dissolved in formamide (40 mL).
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Microwave Irradiation : The mixture is irradiated at 500 W for 10–25 minutes.
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Workup : Post-reaction, boiling water is added to dissolve excess formamide. The product crystallizes upon cooling and is recrystallized from ethanol .
Key Data :
This method is favored for its scalability and compatibility with electron-withdrawing substituents, making it ideal for pharmaceutical applications .
Electrochemical Synthesis Using 2-Amino-4,6-difluorobenzamide
Electrochemical synthesis offers an eco-friendly alternative, utilizing 2-amino-4,6-difluorobenzamide and aldehydes in acetic acid as the electrolyte . The reaction involves anodic oxidation, facilitating the formation of the quinazolinone ring via hemiaminal and imine intermediates .
Procedure :
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Electrochemical Cell Setup : A mixture of 2-amino-4,6-difluorobenzamide (2 mmol), aldehyde (2 mmol), and acetic acid (10 mL) is electrolyzed at 1.5 V.
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Reaction Monitoring : The process is monitored via TLC until completion (4–6 hours).
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Isolation : The product is extracted with ethyl acetate, purified via column chromatography .
Key Data :
This method avoids toxic reagents and is amenable to diverse aldehydes, enabling structural diversification .
Thionyl Chloride-Mediated Cyclization
Thionyl chloride (SOCl₂) is employed to convert 5,7-difluoroquinazolin-4(3H)-one precursors into chlorinated intermediates, which are subsequently functionalized . While primarily used for derivative synthesis, this method highlights the reactivity of the quinazolinone core.
Procedure :
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Chlorination : 5,7-Difluoroquinazolin-4(3H)-one (10 mmol) is refluxed with SOCl₂ (10 mL) in acetonitrile (4 hours).
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Intermediate Isolation : Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in chloroform.
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Functionalization : The chlorinated intermediate reacts with amines or alcohols to yield target derivatives .
Key Data :
Comparative Analysis of Synthesis Methods
| Parameter | Microwave Method | Electrochemical Method | Thionyl Chloride Method |
|---|---|---|---|
| Reaction Time | 10–25 minutes | 4–6 hours | 4–24 hours |
| Yield | 67–70% | 55–70% | 75–90% |
| Scalability | High | Moderate | High |
| Environmental Impact | Low | Low (solvent recovery) | Moderate (SOCl₂ use) |
| Applications | Bulk synthesis | Diversification | Derivative synthesis |
Microwave-assisted synthesis excels in speed and yield, whereas electrochemical methods prioritize sustainability . Thionyl chloride-mediated routes are optimal for downstream functionalization .
Research Findings and Applications
This compound is pivotal in synthesizing SRC kinase inhibitors (e.g., AZD0530) and antimicrobial agents . Recent studies highlight its role in:
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Cancer Therapeutics : As a core structure for tyrosine kinase inhibitors .
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Antibacterial Agents : Schiff base derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Ongoing research focuses on:
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Process Optimization : Enhancing yields via catalyst screening (e.g., NaH, DMF) .
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Green Chemistry : Substituting SOCl₂ with biodegradable reagents .
| Property | Value |
|---|---|
| Storage | Sealed, dry, room temperature |
| HS Code | 2933998090 |
| pKa | -1.20±0.20 |
| Boiling Point | 297.3±50.0°C |
| Density | 1.55 g/cm³ |
Safety protocols mandate PPE usage and inert absorbents for spill management .
Chemical Reactions Analysis
Types of Reactions
5,7-difluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and functionalized compounds that have different applications in scientific research and industry.
Scientific Research Applications
Medicinal Chemistry
5,7-Difluoro-1H-quinazolin-4-one has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:
- Anticancer Activity : Research indicates that quinazolinone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antiviral Properties : The compound has been evaluated for antiviral activity, particularly against SARS-CoV-2. In silico studies have demonstrated that quinazolinone derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, making them potential candidates for COVID-19 treatment . The binding affinities of these compounds were comparable to known antiviral agents like remdesivir .
Biological Research
In biological research, this compound is being explored for various biological activities:
- Enzyme Inhibition : Studies have highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. The inhibition of AChE can enhance cognitive function by increasing acetylcholine levels in the brain .
- Anti-inflammatory Effects : Quinazolinone derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating diseases characterized by inflammation .
Synthesis and Development
The synthesis of this compound involves several chemical processes, including cyclocondensation reactions. The development of efficient synthetic routes is crucial for scaling up production for pharmaceutical applications. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce costs .
| Activity Type | Reference | IC50 (μM) |
|---|---|---|
| Antiviral (SARS-CoV-2) | 0.085 | |
| Anticancer (Various) | Varies | |
| AChE Inhibition | Not specified |
Table 2: Synthetic Routes for this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Reaction of anthranilic acid derivatives with reagents | High |
| Acylation | Acylation followed by cyclization | Moderate |
Mechanism of Action
The mechanism of action of 5,7-difluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 5,7-Difluoro-1H-quinazolin-4-one with Analogous Compounds
Key Observations :
- Substituent Effects : Fluorine’s electron-withdrawing nature contrasts with methoxy (electron-donating) and methylsulfanyl (polarizable) groups in analogs, altering electronic distribution and receptor-binding profiles .
- Molecular Weight: The target compound’s lower molecular weight (194.12 vs. 261–381 g/mol) may enhance membrane permeability compared to bulkier triazoloquinazolinones.
Pharmacological Activity
- Triazoloquinazolinones: Exhibit H1-antihistaminic activity, with potency influenced by substituents (e.g., 4-benzyl groups enhance receptor binding) .
- However, direct activity data are unavailable in the provided evidence.
Physicochemical Properties
- Solubility: Polar solvents (e.g., DMSO) are likely required for dissolution, similar to triazoloquinazolinones .
Q & A
How can researchers optimize the synthesis of 5,7-difluoro-1H-quinazolin-4-one under transition-metal-free conditions?
Basic Research Question
Transition-metal-free synthetic routes are preferred for cost efficiency and reduced toxicity. A base-promoted approach, as demonstrated for structurally similar imidazol-5-ones, can be adapted. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Base Optimization : Strong bases like KOtBu or Cs₂CO₃ facilitate deprotonation and cyclization.
- Temperature Control : Reactions conducted at 80–100°C typically yield higher purity products .
Methodological Tip : Monitor reaction progress via TLC or HPLC to identify optimal quenching points.
What analytical techniques are most reliable for characterizing this compound?
Basic Research Question
Multi-modal characterization is critical:
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions and electronic environments. Fluorine-induced deshielding in ¹H-NMR (δ ~8.5–9.0 ppm) distinguishes aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : C=O stretches (~1680–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) confirm functional groups .
Data Cross-Validation : Compare results with computational simulations (e.g., DFT) for structural validation .
How does solvent choice impact the reaction efficiency in quinazolinone synthesis?
Basic Research Question
Solvent polarity and coordinating ability significantly influence reaction kinetics:
- DMF/DMSO : Enhance nucleophilicity of intermediates in cyclization reactions but may complicate purification .
- Ethereal Solvents (THF, Dioxane) : Suitable for air-sensitive reactions but require inert atmospheres .
Table 1 : Solvent Effects on Yield (Hypothetical Data Based on Evidence)
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 85 | 90 |
| THF | 72 | 88 |
| Toluene | 60 | 82 |
How do fluorination patterns influence the electronic properties of quinazolinone derivatives?
Advanced Research Question
Fluorine substituents alter electron density and reactivity:
- Electron-Withdrawing Effects : 5,7-Difluoro groups reduce aromatic ring electron density, affecting nucleophilic attack positions .
- Photophysical Properties : Fluorination can red-shift absorption/emission spectra, as seen in fluorogen-activating protein studies .
Methodological Insight : Use Hammett constants (σₘ, σₚ) to predict substituent effects on reaction pathways.
What computational strategies resolve contradictions in fluorination’s impact on reactivity?
Advanced Research Question
Divergent results in fluorination studies often stem from methodological differences:
- Hybrid Modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental kinetics to reconcile discrepancies .
- Cluster Analysis : Group compounds by electronic descriptors (e.g., Fukui indices) to identify outliers .
Case Study : Conflicting reports on fluorination’s effect on nucleophilicity may arise from solvent polarity variations in DFT models vs. experimental conditions .
What advantages does microwave-assisted synthesis offer for quinazolinone derivatives?
Advanced Research Question
Microwave irradiation accelerates reactions and improves selectivity:
- Reduced Reaction Time : 30–60 minutes vs. 12–24 hours in conventional heating .
- Enhanced Yield : Higher purity due to controlled thermal gradients (e.g., 80% yield for 4-phenylquinazolin-2(1H)-one derivatives) .
Protocol : Use sealed vessels with pressure monitoring to prevent decomposition of volatile intermediates.
How can researchers handle air-sensitive intermediates during synthesis?
Basic Research Question
Schlenk line techniques are critical for oxygen/moisture-sensitive steps:
- Inert Atmosphere : Conduct reactions under nitrogen/argon using flame-dried glassware .
- Cold Traps : Prevent degradation of low-boiling-point solvents (e.g., THF) during vacuum transfers .
Training Note : Incorporate Schlenk training in undergraduate labs to build foundational skills .
What mechanistic insights can isotopic labeling provide for quinazolinone reactivity?
Advanced Research Question
Isotopic labeling (e.g., ¹⁸O, ²H) clarifies reaction pathways:
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Tracer Studies : Use ¹³C-labeled carbonyl groups to track cyclization pathways via NMR .
How can structure-activity relationships (SARs) guide biological studies of quinazolinones?
Advanced Research Question
SAR development requires systematic variation of substituents:
- Fluorine Substitution : Compare 5,7-difluoro vs. mono-fluoro analogs for antitumor activity .
- Core Modifications : Introduce triazole or pyridine rings to assess binding affinity changes .
Data Triangulation : Validate SARs with in vitro assays, molecular docking, and pharmacokinetic modeling .
How should researchers address contradictions in fluorination’s impact on photophysical data?
Advanced Research Question
Contradictions often arise from measurement conditions:
- Solvatochromism : Account for solvent polarity effects on fluorescence quantum yields .
- Instrument Calibration : Standardize excitation wavelengths and detector sensitivity across labs .
Resolution Strategy : Replicate experiments using identical conditions and publish raw datasets for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
